(R)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Description

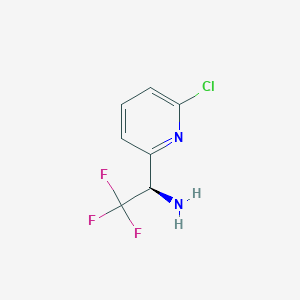

(R)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine derivative featuring a 6-chloropyridin-2-yl moiety linked to a trifluoroethylamine group. Its molecular formula is C₇H₇ClF₃N₂, with a calculated molecular weight of 228.59 g/mol. The stereochemistry at the chiral center (R-configuration) may influence its biological activity and binding specificity. This compound is of interest in medicinal chemistry due to the pyridine ring’s electron-deficient nature and the trifluoromethyl group’s metabolic stability enhancement .

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

(1R)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |

InChI Key |

QQHCZQMEAYQWKJ-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)Cl)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as sodium hydride or potassium tert-butoxide.

Reaction Mechanism: The trifluoroacetaldehyde reacts with 6-chloropyridine to form the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.

Catalysts: Employing catalysts to increase the reaction rate and yield.

Purification: Using techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of (R)-1-(6-Chloropyridin-2-YL)-2,2,2-Trifluoroethan-1-Amine and Analogues

Biological Activity

(R)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, molecular characteristics, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHClFN

- Molecular Weight : 210.58 g/mol

- CAS Number : 2089671-82-7

- Structural Features : The compound features a pyridine ring substituted at the 6-position with chlorine and a trifluoroethanamine group at the 1-position .

Synthesis

The synthesis of this compound generally involves:

- Starting Materials : 6-chloropyridine and trifluoroacetaldehyde.

- Reaction Conditions : The reaction is typically performed under anhydrous conditions using bases like sodium hydride or potassium tert-butoxide.

- Mechanism : The nucleophilic addition of trifluoroacetaldehyde to 6-chloropyridine leads to the formation of the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, affecting cellular functions such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with receptors that play roles in signaling pathways related to inflammation and pain .

Therapeutic Potential

Research indicates that this compound exhibits:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Investigations into its antimicrobial effects have shown potential against various bacterial strains and fungi .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. The effective concentration (EC) was determined to be around 15 µM, suggesting a strong anti-inflammatory effect comparable to established anti-inflammatory drugs .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.